

Izorlisib HPLC analysis

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Compound Focus: Izorlisib

CAS No.: 1007207-67-1

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Introduction

Alpelisib is an oral anticancer agent that selectively inhibits the p110 α subunit of class I phosphatidylinositol 3-kinase (PI3K). It is approved for the treatment of advanced or metastatic breast cancer with specific mutations [1]. The PI3K/Akt/mTOR pathway is a major signal transduction cascade dysregulated in a wide variety of cancers, making its inhibitors a critical area of therapeutic development [1]. This document outlines a sensitive, validated High-Performance Liquid Chromatography method coupled with Fluorescence Detection (HPLC-FLD) for the quantification of Alpelisib in biological matrices like rat plasma. This method serves as a robust, cost-effective alternative to LC-MS/MS and is applicable for pharmacokinetic and drug metabolism studies [2] [1].

Key Advantages of the Method

This HPLC-FLD method offers several key advantages for researchers:

- **High Sensitivity:** Achieves a lower limit of quantification (LLOQ) of 1 ng/mL, which is sufficient for detailed pharmacokinetic studies [2].
- **Cost-Effectiveness:** Utilizes FLD, which is more accessible and requires less sophisticated maintenance than LC-MS/MS instrumentation [1].
- **Simplicity and Efficiency:** Involves a straightforward protein precipitation step for sample preparation, reducing processing time and complexity [2] [1].

- **Full Validation:** The method has been comprehensively validated according to the US FDA guideline, ensuring reliability for generating regulatory-grade data [2].

Experimental Protocol

Materials and Reagents

- **Analytic Standard:** Alpelisib (purity > 99%) [1].
- **Internal Standard (IS):** Glibenclamide (purity \geq 98%) [1].
- **Biological Matrix:** Control rat plasma [1].
- **Solvents:** Acetonitrile (ACN), methanol, and ethanol of HPLC grade [1].
- **Water:** Deionized water, purified using a Milli-Q system.
- **Buffers:** Simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF) for stability studies [1].

Instrumentation and Chromatographic Conditions

The following table summarizes the core instrumentation and conditions used for method development and validation.

Table 1: HPLC-FLD Instrumental Conditions

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent
Detector	Fluorescence Detector (FLD)
Detection Wavelengths	Excitation (λ_{ex}) = 311 nm, Emission (λ_{em}) = 384 nm [1]
Analytical Column	Kinetex C8 (250 mm \times 4.6 mm, 5 μ m) [1]
Mobile Phase	ACN : 20 mM Ammonium Formate Buffer (pH 3.5) (65:35, v/v) [1]
Flow Rate	1.0 mL/min

Parameter	Specification
Injection Volume	10 μ L
Column Temperature	Maintained at 25°C
Run Time	10 minutes

Sample Preparation Procedure

- **Plasma Pre-treatment:** Thaw frozen rat plasma samples on ice or in a refrigerator and vortex thoroughly.
- **Aliquoting:** Transfer 50 μ L of plasma into a clean 1.5 mL microcentrifuge tube.
- **Internal Standard Addition:** Add 10 μ L of the internal standard (Glibenclamide) working solution.
- **Protein Precipitation:** Add 200 μ L of acetonitrile to the tube to precipitate plasma proteins.
- **Mixing and Centrifugation:** Vortex the mixture vigorously for 2 minutes, then centrifuge at 13,000 \times g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer 100 μ L of the clear supernatant into a clean HPLC vial with a glass insert for analysis.

Method Validation Summary

The method was validated per US FDA guidelines. The key validation parameters are summarized below.

Table 2: Method Validation Parameters

Validation Parameter	Result
Linearity Range	1 - 1,000 ng/mL [2]
Correlation Coefficient (r^2)	> 0.99 [2]
Precision (RSD)	Intra-day and inter-day RSD < 15% (\leq 20% at LLOQ) [2]
Accuracy (%)	Intra-day and inter-day accuracy within 85-115% (80-120% at LLOQ) [2]

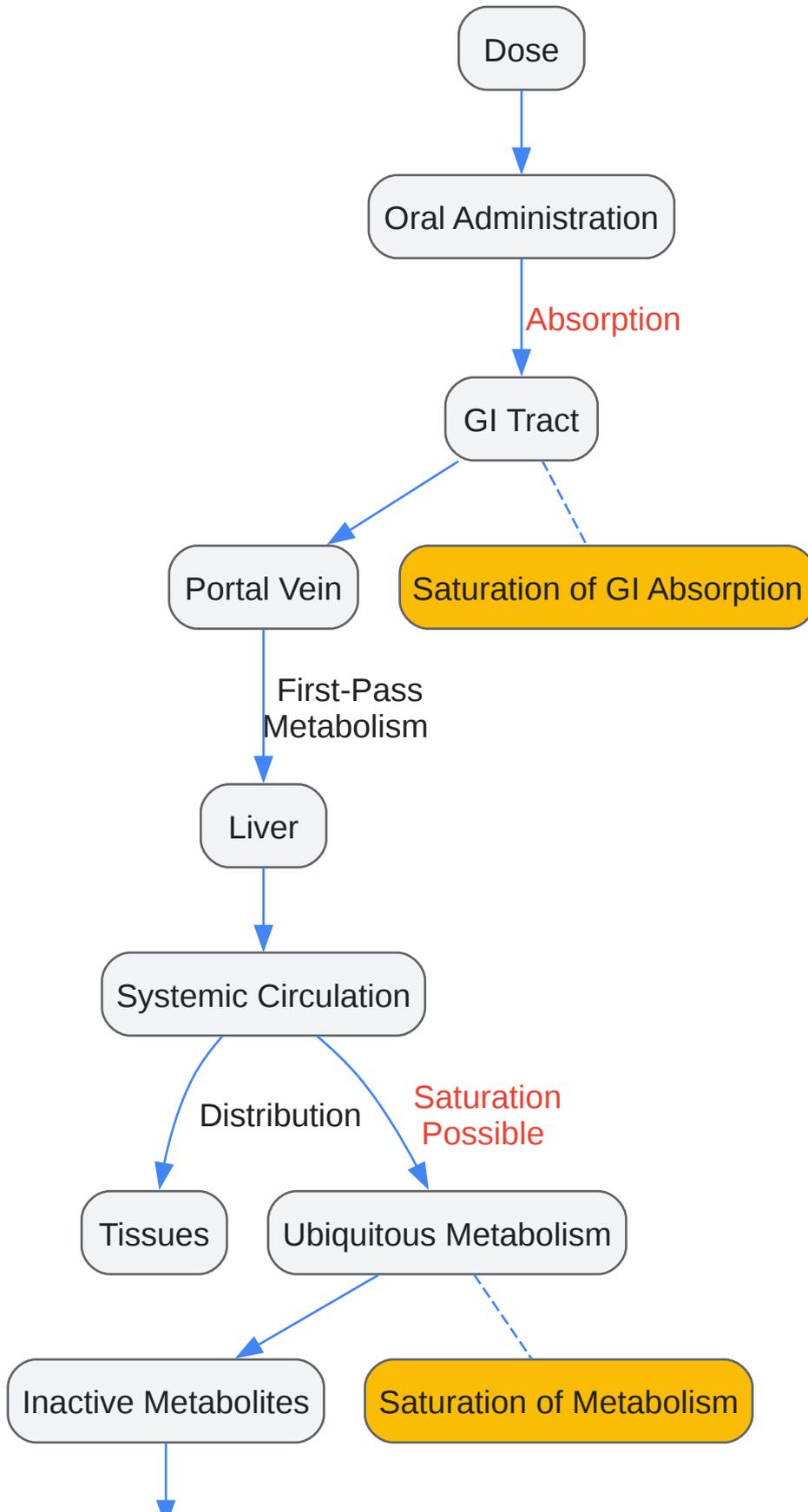
Validation Parameter	Result
Extraction Recovery	Consistent and > 85% for both Alpelisib and IS [1]
Matrix Effect	Negligible, as per FDA acceptance criteria [2] [1]
Stability	Stable in plasma for 24 h at room temp; 4 h in gastric fluid (pH 1.2); >24 h in intestinal fluid and urine [2]

Application in Pharmacokinetic Studies

This validated method was successfully applied to investigate the dose-dependent pharmacokinetics of Alpelisib in Sprague-Dawley rats following intravenous and oral administration [2] [1].

- **Nonlinear Pharmacokinetics:** The study revealed that Alpelisib exhibits nonlinear (dose-dependent) pharmacokinetics. The dose-normalized Area Under the Curve (AUC) changed significantly with increasing doses (0.5 to 10 mg/kg orally; 1 to 10 mg/kg intravenously) [2].
- **Attributed Mechanisms:** This nonlinearity was attributed to the saturation of ubiquitous metabolism in various tissues and/or saturation of the gastrointestinal (GI) absorption process [2]. The following diagram illustrates the proposed ADME (Absorption, Distribution, Metabolism, Excretion) pathway and the points where saturation may occur.

Alpelisib ADME and Nonlinear PK

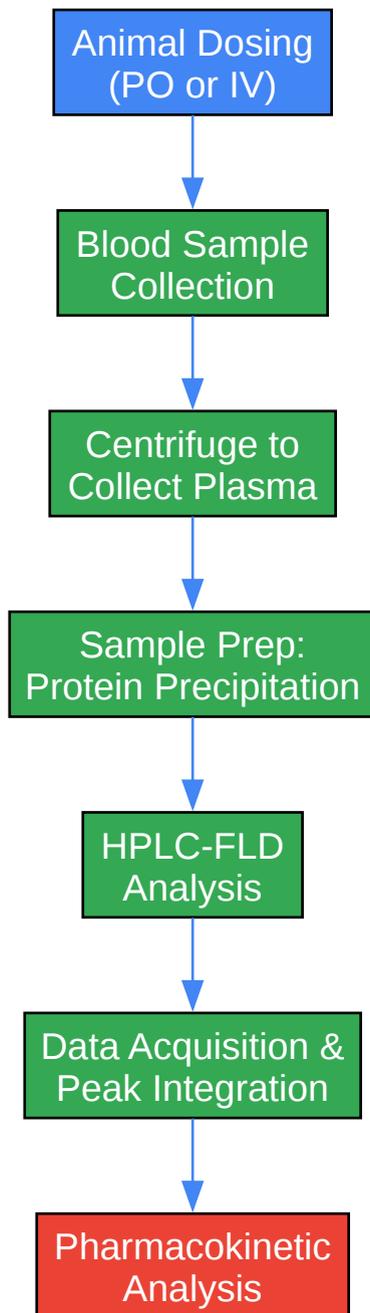


Elimination

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The experimental workflow from sample collection to data analysis is outlined below.

HPLC-FLD Analysis Workflow



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Discussion and Conclusion

The developed HPLC-FLD method is a robust, sensitive, and cost-effective solution for the bioanalysis of Alpelisib in rat plasma. Its successful application in uncovering the nonlinear pharmacokinetics of Alpelisib underscores its utility in advanced drug development research [2]. The saturation of both GI absorption and widespread metabolism are critical factors that must be considered during the pre-clinical and clinical development of PI3K inhibitors and similar targeted therapies.

This protocol provides a solid foundation for researchers aiming to quantify PI3K inhibitors in biological matrices. The conditions can be adapted and re-validated for other related drug compounds or for different biological fluids.

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References

1. A sensitive HPLC-FLD method for the quantification of ... [sciencedirect.com]
2. A sensitive HPLC-FLD method for the quantification of ... [pubmed.ncbi.nlm.nih.gov]

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